An In-depth Technical Guide to the Chemical Structure and Isomers of Chlordane
An In-depth Technical Guide to the Chemical Structure and Isomers of Chlordane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane is a synthetic organochlorine insecticide that was widely used in agriculture and for termite control from 1948 until its ban in the United States in 1988 due to concerns about its persistence in the environment and potential harm to human health.[1][2] Technical grade chlordane is not a single chemical entity but a complex mixture of over 140 related compounds.[3][4] This guide provides a detailed examination of the chemical structure of chlordane, its principal isomers, and related compounds. It also presents key physicochemical data in a comparative format and outlines typical experimental protocols for its analysis.
Chemical Structure and Principal Isomers
Chlordane is a cyclodiene insecticide, characterized by a chlorinated cyclic structure.[1] The systematic IUPAC name for chlordane is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane.[1] Its chemical formula is C₁₀H₆Cl₈, and it has a molar mass of approximately 409.76 g/mol .[1]
The most significant components of technical chlordane are its stereoisomers, primarily cis-chlordane (B41515) (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ-chlordane or sometimes β-chlordane).[1][3] These two isomers typically constitute 60-85% of technical chlordane, with the exact ratio depending on the manufacturing process.[3][4]
Other notable components of technical chlordane include heptachlor, trans-nonachlor, and cis-nonachlor.[1][3]
Below is a diagram illustrating the core chemical structure and its primary isomers.
Physicochemical Properties
The physicochemical properties of chlordane can vary depending on whether one is analyzing the pure isomers or the technical mixture. The technical product is often described as a viscous, amber-colored liquid, while the pure isomers are white solids.[1][2] A summary of key quantitative data is presented in the table below for easy comparison.
| Property | cis-Chlordane (α-Chlordane) | trans-Chlordane (γ-Chlordane) | Technical Chlordane |
| Molecular Formula | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ (major components) |
| Molar Mass ( g/mol ) | 409.78 | 409.78 | ~409.78 |
| CAS Number | 5103-71-9[1][3] | 5103-74-2[1][3] | 57-74-9[1] |
| Melting Point (°C) | 106-107[5] | 104-105[5] | 102–106[1] |
| Boiling Point (°C) | Decomposes[1] | Decomposes[1] | 175 at 1 mmHg[5] |
| Water Solubility | 0.0001% (20°C)[1] | 0.0001% (20°C)[1] | Practically insoluble (0.1 mg/L at 25°C)[5] |
| Density (g/cm³) | Not readily available | Not readily available | 1.59[1] |
| Appearance | White solid[1] | White solid[1] | Viscous, amber-colored liquid[2] |
Experimental Protocols for Chlordane Analysis
The analysis of chlordane in environmental and biological samples typically involves extraction, cleanup, and instrumental analysis. The method of choice for both qualitative and quantitative estimation is gas chromatography with an electron-capture detector (GC-ECD).[5] Confirmation of results is often performed using gas chromatography-mass spectrometry (GC-MS).[5]
Sample Preparation and Extraction
A common procedure for extracting chlordane from solid matrices like soil or sediment is Soxhlet extraction.[6][7]
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Sample Preparation: A soil or sediment sample is first centrifuged to remove excess water.[6]
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Extraction: A 25-gram equivalent dry weight of the sample is extracted overnight with a solvent mixture, typically dichloromethane (B109758) and methanol.[6]
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Concentration: The resulting extract is then concentrated.[6]
Cleanup
The crude extract often contains interfering substances that need to be removed before instrumental analysis. Gel-permeation chromatography (GPC) is a frequently used cleanup technique.[5][6]
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GPC: The concentrated extract is injected onto a GPC column (e.g., polystyrene-divinylbenzene) to separate the chlordane isomers from larger molecules and other interferences like sulfur.[6]
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Fraction Collection: The fraction containing the chlordane isomers is collected for further processing.[6]
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Adsorption Chromatography: For further cleanup, adsorption chromatography using materials like alumina (B75360) or silica (B1680970) gel may be employed to separate the organochlorine pesticides into different fractions and remove co-eluting compounds.[6][7]
Instrumental Analysis
The final step is the analysis of the cleaned-up extract using gas chromatography.
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GC-ECD Analysis: The sample is injected into a gas chromatograph equipped with a capillary column and an electron-capture detector, which is highly sensitive to halogenated compounds like chlordane.[5][6]
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Confirmation: For unambiguous identification, especially in complex matrices, confirmation is performed using GC-MS, which provides mass spectral data for the separated components.[5]
The following diagram illustrates a typical workflow for the analysis of chlordane in soil samples.
Conclusion
Chlordane is a complex mixture of chlorinated hydrocarbons, with its biological activity and environmental fate being largely determined by the properties of its primary isomers, cis- and trans-chlordane. A thorough understanding of its chemical structure and the appropriate analytical methodologies is crucial for researchers in environmental science, toxicology, and drug development who may encounter this legacy pesticide. The data and protocols presented in this guide offer a foundational resource for such technical endeavors.
References
- 1. Chlordane - Wikipedia [en.wikipedia.org]
- 2. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nemi.gov [nemi.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
